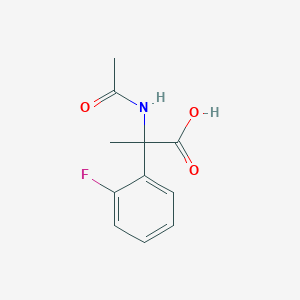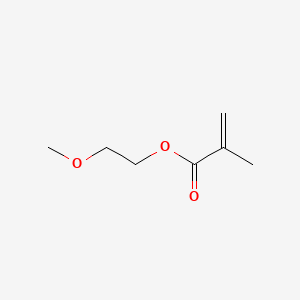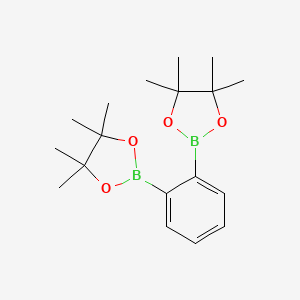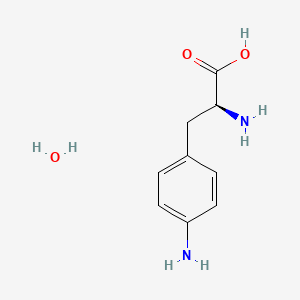
4-Amino-L-phenylalanine hydrate
Vue d'ensemble
Description
4-Amino-L-phenylalanine hydrate, also known as 4a-Phe, is an aromatic amino acid derivative that has been studied for its catalytic properties and potential applications in biological systems. It is closely related to phenylalanine, a standard amino acid, but with an additional amino group on the phenyl ring which imparts unique chemical properties .
Synthesis Analysis
The synthesis of derivatives of phenylalanine, including 4a-Phe, often involves modifications to the phenyl ring or the amino acid backbone. For instance, the synthesis of p-(4-hydroxybenzoyl)phenylalanine, a photoreactive analog, involves the reaction of 4-(chloromethyl)benzoic anhydride with phenol, followed by further reactions to introduce the amino acid functionality . Another example is the synthesis of 4-(azidomethyl)-L-phenylalanine, which is achieved through a diazotransfer reaction using imidazolesulfonylazide starting from 4-(aminomethyl)-L-phenylalanine . These methods highlight the versatility of phenylalanine derivatives in chemical synthesis and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of 4a-Phe and its derivatives is characterized by the presence of an aromatic ring, which can be modified to introduce various functional groups. These modifications can significantly affect the molecule's reactivity and interaction with other biological molecules. For example, the introduction of a photoreactive group in p-(4-hydroxybenzoyl)phenylalanine allows for the study of peptide-protein interactions through photoaffinity labeling . The presence of the additional amino group in 4a-Phe itself is crucial for its catalytic activity in biological reactions .
Chemical Reactions Analysis
4a-Phe has been shown to catalyze the formation of hydrazones, a reaction that is useful in biomolecular labeling. It maintains approximately 70% of the catalytic efficacy of aniline, a commonly used catalyst, while being less detrimental to the native structure of proteins like tubulin . The ability to catalyze reactions at neutral pH and low temperatures makes 4a-Phe a valuable tool for biological applications where maintaining the integrity of the biological system is essential.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4a-Phe and related compounds are influenced by the presence of functional groups on the aromatic ring. These properties can affect solubility, reactivity, and the ability to interact with other molecules. For instance, the azide group in 4-(azidomethyl)-L-phenylalanine provides a strong vibrational signal for studying protein structure and dynamics due to its sensitivity to the local environment . The introduction of photoreactive and radioiodinatable groups in p-(4-hydroxybenzoyl)phenylalanine expands its utility in identifying peptide-protein interaction sites .
Applications De Recherche Scientifique
1. Spectroscopic Studies
Research shows that 4-Amino-L-phenylalanine hydrate plays a significant role in spectroscopic studies. One study conducted a resonant two-photon ionization study of jet-cooled L-phenylalanine and its monohydrated complex, providing insights into the molecular structures and interactions of amino acids in supersonic expansion (Lee et al., 2002).
2. Biochemical Applications
4-Amino-L-phenylalanine hydrate is used in biochemical applications, particularly in the study and optimization of unnatural amino acids (UAAs). For example, a study presented synthetic optimization of an effective vibrational reporter UAA: 4-(Azidomethyl)-L-Phenylalanine, which is valuable for probing protein structure and dynamics (Shi, Brewer, & Fenlon, 2016).
3. Gas Hydrates Research
This compound has been tested for its application in gas hydrates research. A study systematically investigated the implementation of gas hydrate inhibitors derived from amino acids like L-Phenylalanine for methane hydrate inhibition (Altamash et al., 2017).
4. Genetic Engineering and Metabolic Studies
There is significant research into the use of 4-Amino-L-phenylalanine hydrate in genetic engineering and metabolic studies. For instance, a study aimed to improve the production of L-Phenylalanine by identifying key enzymes involved in its biosynthesis in E. coli (Ding et al., 2016).
5. Biotechnology and Pharmaceutical Industry
This compound is also significant in biotechnology and pharmaceutical research. A study reported the facile synthesis of a novel fluorescent α-amino acid emitting greenish blue light, which has potential applications in biotechnology and pharmaceutical industry (Gupta, Garreffi, & Guo, 2020).
6. Supramolecular Chemistry
The compound plays a role in supramolecular chemistry, as evidenced by a study that examined the self-assembling behavior of a modified aromatic amino acid in competitive medium (Singh et al., 2020).
7. Protein Engineering
4-Amino-L-phenylalanine hydrate is also used in protein engineering. A study synthesized new azidophenylalanine residues to probe protein hydration with high spatial resolution (Tookmanian, Fenlon, & Brewer, 2015).
Mécanisme D'action
Target of Action
4-Amino-L-phenylalanine hydrate is a derivative of the essential amino acid phenylalanine . The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play a crucial role in maintaining mental alertness, memory, mood, and appetite .
Mode of Action
The compound’s mode of action is primarily through its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Phenylalanine is involved in several biochemical pathways. It is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline . This process promotes mental alertness and memory, elevates mood, and suppresses appetite .
Result of Action
The molecular and cellular effects of 4-Amino-L-phenylalanine hydrate’s action are primarily related to its role in neurotransmitter synthesis. By serving as a precursor to norepinephrine and dopamine, it can influence brain function and mood . Additionally, phenylalanine helps with the production of the pigment melanin, which gives color to the skin, hair, and eyes .
Safety and Hazards
Orientations Futures
The production of 4-amino-L-phenylalanine (4APhe) from lignocellulosic biomass by recombinant Escherichia coli has potential applications in the synthesis of high-performance biopolyimide bioplastics . Future research may focus on optimizing the metabolic pathways for the utilization of lignocellulosic biomass to produce aromatic compounds through the shikimate pathway .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKPWQCBWORKIP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-L-phenylalanine hydrate | |
CAS RN |
943-80-6 | |
| Record name | 4-Amino-L-phenylalanine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



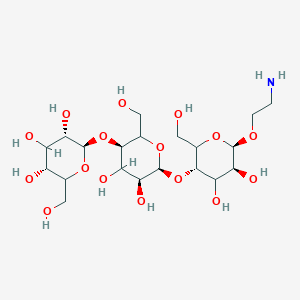
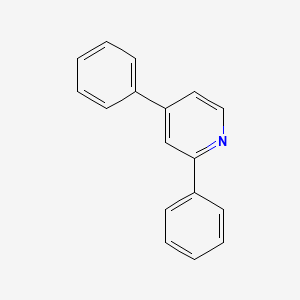
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)
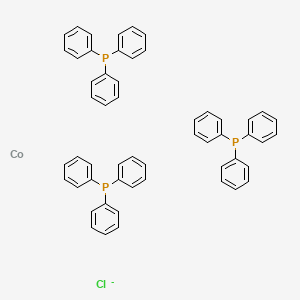


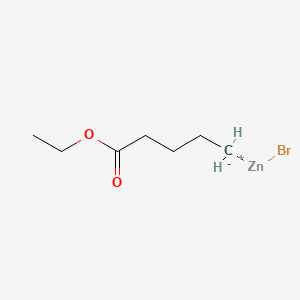
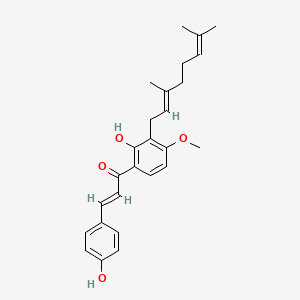
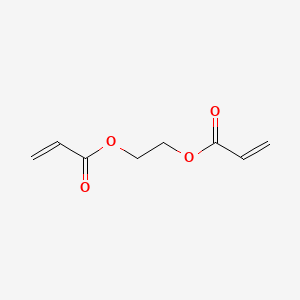
![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)

